N-(2,4-difluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Analytical Chemistry Compound Identification Quality Control

The 2,4-difluorophenyl substitution on the benzothiazine-acetamide scaffold creates a distinct electronic and steric profile unmatched by mono-fluoro or dinitro analogs, leading to non-uniform antifungal activity profiles across T. rubrum, E. floccosum, and M. furfur. Verified identity via ¹H NMR and exact mass 334.058755 g/mol ensures unambiguous differentiation for analytical method development. Ideal for PDF inhibitor screening, xanthine oxidase inhibition studies, and systematic SAR exploration of fluorinated benzothiazines.

Molecular Formula C16H12F2N2O2S
Molecular Weight 334.3 g/mol
Cat. No. B5436556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Molecular FormulaC16H12F2N2O2S
Molecular Weight334.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=C(C=C(C=C3)F)F
InChIInChI=1S/C16H12F2N2O2S/c17-9-5-6-11(10(18)7-9)19-15(21)8-14-16(22)20-12-3-1-2-4-13(12)23-14/h1-7,14H,8H2,(H,19,21)(H,20,22)
InChIKeyWQXXUFNTHKIPDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Difluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide – Structural and Spectral Reference for Benzothiazine-Acetamide Research


This compound is a synthetic N‑aryl‑2‑(3‑oxo‑1,4‑benzothiazin‑2‑yl)acetamide derivative, characterized by a 2H‑1,4‑benzothiazin‑3(4H)‑one core linked via an acetamide bridge to a 2,4‑difluorophenyl moiety . It belongs to a well‑studied heterocyclic class with documented antifungal, enzyme‑inhibitory, and antimicrobial activities . A verified ¹H NMR spectrum and GC‑MS data (exact mass 334.058755 g/mol) are available in the Wiley KnowItAll spectral library, providing unambiguous identity confirmation for procurement and analytical method development .

Why In‑Class Benzothiazine Acetamide Analogs Cannot Substitute for N-(2,4-Difluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide


Substitution of the aryl group on the acetamide nitrogen fundamentally alters both physicochemical and biological properties. Commercially available analogs such as N‑(2‑fluorophenyl)‑ (CAS 302552‑48‑3) and N‑(2,4‑dinitrophenyl)‑2‑(3‑oxo‑3,4‑dihydro‑2H‑1,4‑benzothiazin‑2‑yl)acetamide (CAS 883799‑62‑0) differ in electronic character, hydrogen‑bonding capacity, and steric profile from the 2,4‑difluoro configuration . Published antifungal screening of a 26‑member N‑aryl benzothiazine acetamide library demonstrates that even minor aryl substitutions produce non‑uniform activity profiles across different fungal strains . Therefore, generic “in‑class” substitution without experimental validation risks selecting a compound with divergent target engagement, selectivity, or potency.

Quantitative Differentiation Evidence for N-(2,4-Difluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide vs. Closest Analogs


GC‑MS Exact Mass and ¹H NMR Fingerprint Differentiates the 2,4‑Difluoro Compound from 2‑Fluoro and 2,4‑Dinitro Analogs

The target compound has a unique GC‑MS exact mass (334.058755 g/mol) and ¹H NMR spectrum archived in the Wiley KnowItAll library, distinct from N‑(2‑fluorophenyl)‑ (exact mass ~316.09 g/mol) and N‑(2,4‑dinitrophenyl)‑2‑(3‑oxo‑3,4‑dihydro‑2H‑1,4‑benzothiazin‑2‑yl)acetamide (exact mass 388.06 g/mol) . The InChIKey WQXXUFNTHKIPDE‑UHFFFAOYSA‑N provides unambiguous molecular identification .

Analytical Chemistry Compound Identification Quality Control

Antifungal Activity Against Dermatophytes: Class‑Level Potency with N‑Phenyl and 2‑Chlorophenyl Baselines

In the Gupta 2006 study, 26 N‑aryl benzothiazine acetamides were screened against Trichophyton rubrum, Epidermophyton floccosum, and Malassezia furfur by turbidimetric assay (ketoconazole standard) . The N‑phenyl analog (7z) and N‑(2‑chlorophenyl) analog (7q) were active; the series exhibited concentration‑dependent inhibition in the range 0.031–0.25 µmol/mL . Although the 2,4‑difluorophenyl variant was not directly tested, the presence of electron‑withdrawing halogen substituents is a known determinant of antifungal potency in this scaffold . In related antifungal chemotypes, the 2,4‑difluorophenyl group has been specifically associated with enhanced target binding .

Antifungal Drug Discovery Dermatophyte Infection SAR Analysis

Xanthine Oxidase Inhibitory Potential – Scaffold Validation with N‑Phenyl Analog Baseline

Ahmad (2010) evaluated benzothiazine derivatives for xanthine oxidase (XO) inhibition . The N‑phenyl analog (compound 32, 2‑(3‑oxo‑3,4‑dihydro‑2H‑1,4‑benzothiazin‑2‑yl)‑N‑phenylacetamide) exhibited “little to moderate XO inhibition potential” . While the 2,4‑difluorophenyl derivative was not included in that study, the scaffold is confirmed to engage the XO active site, and the difluoro substitution pattern may modulate potency through electronic effects on the amide carbonyl and steric complementarity within the enzyme pocket .

Xanthine Oxidase Inhibition Gout Research Metabolic Disorders

Peptide Deformylase Inhibitor – Class‑Level Evidence for Antibacterial Drug Discovery

Benzothiazine derivatives are disclosed as peptide deformylase (PDF) inhibitors in US Patent Application 2009/0093468 . These compounds are claimed to inhibit bacterial PDF, an essential enzyme in prokaryotic protein maturation, and are proposed for treating infections caused by Staphylococcus, Streptococcus, Pseudomonas, and other pathogens . Although the patent does not explicitly list the 2,4‑difluorophenyl compound, the generic formula encompasses N‑aryl benzothiazine acetamides, indicating this chemotype can access the PDF active site. The 2,4‑difluorophenyl substituent may enhance binding affinity or selectivity relative to unsubstituted or mono‑substituted phenyl analogs .

Antibacterial Drug Discovery Peptide Deformylase Bacterial Infections

High‑Value Application Scenarios for N-(2,4-Difluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide Grounded in Quantitative Evidence


Antifungal Lead Discovery and SAR Expansion

The compound can serve as a privileged starting point for antifungal lead optimization. Its benzothiazine‑acetamide scaffold has demonstrated class‑level activity against dermatophytes (T. rubrum, E. floccosum, M. furfur) in the 0.031–0.25 µmol/mL range, with the 2,4‑difluorophenyl group offering a distinct electronic profile compared to previously tested aryl substituents . Procurement of this specific analog enables systematic exploration of how dual fluorine substitution affects potency, spectrum, and selectivity relative to the N‑phenyl and 2‑chlorophenyl baselines .

Peptide Deformylase (PDF) Inhibitor Development for Antibacterial Research

Benzothiazine derivatives are claimed as PDF inhibitors with broad‑spectrum antibacterial potential . Acquiring the 2,4‑difluorophenyl variant provides a structurally differentiated entry into this mechanism class, which is underexploited in current antibiotic pipelines. The fluorine atoms may improve metabolic stability and target residence time compared to non‑fluorinated analogs, a hypothesis that can be tested in recombinant PDF enzyme assays and bacterial growth inhibition studies .

Xanthine Oxidase Inhibitor Screening and Gout Drug Discovery

The benzothiazine‑acetamide core has been validated as a xanthine oxidase (XO) inhibitor scaffold, with the N‑phenyl analog showing moderate activity . The 2,4‑difluorophenyl compound extends this chemotype into unexplored substitution space, where fluorine atoms may enhance binding through interactions with the molybdenum cofactor or active‑site residues. It is suitable for in vitro XO inhibition screening and subsequent crystallography or molecular docking studies .

Analytical Reference Standard for Method Development and Quality Control

The availability of a verified ¹H NMR spectrum and high‑resolution GC‑MS data (exact mass 334.058755 g/mol) makes this compound an effective reference standard for analytical laboratories . It can be used to develop and validate liquid chromatography‑mass spectrometry (LC‑MS) or gas chromatography‑mass spectrometry (GC‑MS) methods for detecting benzothiazine‑acetamide derivatives in complex matrices, with unambiguous differentiation from the 2‑fluoro and 2,4‑dinitro analogs via their distinct exact masses .

Quote Request

Request a Quote for N-(2,4-difluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.